Tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate
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Overview
Description
Tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[25]octane-4-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate involves multiple steps. One common synthetic route includes the reaction of a spirocyclic amine with p-toluenesulfonyl chloride under basic conditions to form the sulfonyloxy derivative. The tert-butyl ester group is typically introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .
Chemical Reactions Analysis
Tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyloxy group can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It is used as an intermediate in the preparation of more complex molecules.
Biological Studies: Researchers use it to study the interactions of spirocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. The sulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The spirocyclic structure imparts unique steric and electronic properties, influencing its reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Compared to other spirocyclic compounds, tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate is unique due to its combination of a sulfonyloxy group and a tert-butyl ester. Similar compounds include:
Spirocyclic Amines: These compounds share the spirocyclic core but lack the sulfonyloxy group.
Sulfonyloxy Derivatives: These compounds contain the sulfonyloxy group but differ in their core structure.
Properties
Molecular Formula |
C19H27NO5S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
tert-butyl 7-(4-methylphenyl)sulfonyloxy-4-azaspiro[2.5]octane-4-carboxylate |
InChI |
InChI=1S/C19H27NO5S/c1-14-5-7-16(8-6-14)26(22,23)25-15-9-12-20(19(13-15)10-11-19)17(21)24-18(2,3)4/h5-8,15H,9-13H2,1-4H3 |
InChI Key |
CRAYIFJPLAYQDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C3(C2)CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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